Fenthion

Description

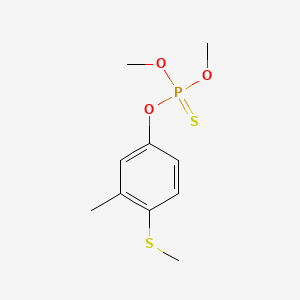

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVJTZOFSHSLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS2, Array | |

| Record name | FENTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020620 | |

| Record name | Fenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenthion is a yellow to tan oily liquid with a slight odor of garlic. (NTP, 1992), Colorless to brown liquid with a slight, garlic-like odor. [insecticide]; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. PALE YELLOWISH BRONZE LUMPS WITH METALLIC LUSTRE., Colorless to brown liquid with a slight, garlic-like odor., Colorless to brown liquid with a slight, garlic-like odor. [insecticide] | |

| Record name | FENTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenthion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenthion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/405 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fenthion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0285.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

189 °F at 0.01 mmHg (NTP, 1992), 87 °C AT 0.01 MM HG, Bp: 105 °C @ 0.01 mm Hg /Commercial product/ | |

| Record name | FENTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °C | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (<1 mg/ml at 72.5 °F) (NTP, 1992), READILY SOL IN GLYCERIDE OILS, SOL IN METHANOL, ETHANOL, ETHER, ACETONE, & MANY ORGANIC SOLVENTS, ESPECIALLY CHLORINATED HYDROCARBONS, Slightly sol in petroleum ether, Solubility (20 °C): 2 mg/kg water; >1 kg/kg dichloromethane, propan-2-ol., For more Solubility (Complete) data for FENTHION (6 total), please visit the HSDB record page., 0.0075 mg/mL at 20 °C, Solubility in water at 20 °C: none, 0.006% | |

| Record name | FENTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenthion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fenthion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0285.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.25 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.250 AT 20 °C/4 °C, Relative density (water = 1): 1.25, 1.25 | |

| Record name | FENTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/405 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fenthion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0285.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 9.6 | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3e-05 mmHg at 68 °F (NTP, 1992), 0.00003 [mmHg], 4 mPa at 20 °C; 10 mPa at 30 °C, Vapor pressure at 25 °C: negligible, 0.0003 mmHg | |

| Record name | FENTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenthion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/405 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fenthion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0285.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The S-methyl isomer ... is a known contaminant in technical fenthion ... . | |

| Record name | FENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless to brown liquid. | |

CAS No. |

55-38-9 | |

| Record name | FENTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenthion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenthion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenthion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL0L45OVKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenthion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/405 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorothioic acid, O,O-dimethyl O-(4-(methylthio)-m-tolyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TF92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

43 °F (NIOSH, 2023), 7 °C, 7.5 °C, 43 °F | |

| Record name | FENTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenthion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0655 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/405 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fenthion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0285.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Fenthion's Mechanism of Action as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of fenthion, an organothiophosphate insecticide, as a cholinesterase inhibitor. The document details its metabolic activation, the kinetics of cholinesterase inhibition by its metabolites, and the downstream effects on cholinergic signaling. Furthermore, it provides detailed experimental protocols for key assays and analytical methods relevant to the study of this compound's toxicology and pharmacology.

Executive Summary

This compound is a non-systemic insecticide that exerts its toxic effects through the inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE).[1][2] this compound itself is a poor inhibitor of these enzymes and requires metabolic activation in the target organism to form more potent inhibitory metabolites.[3] This bioactivation process, primarily occurring in the liver, involves two main oxidative pathways: desulfuration, which converts the thione (P=S) group to an oxon (P=O) group, and sulfoxidation of the methylthio group on the phenyl ring. The resulting metabolites, particularly this compound-oxon and its sulfoxide and sulfone derivatives, are powerful irreversible inhibitors of cholinesterases. Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

Metabolic Activation of this compound

The transformation of this compound into its more toxic metabolites is a critical step in its mechanism of action. This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver.[4][5]

The key metabolic transformations include:

-

Desulfuration: The conversion of the P=S group in this compound to a P=O group results in the formation of this compound-oxon. This is a crucial activation step as the oxon analogs of organophosphates are significantly more potent cholinesterase inhibitors.

-

Sulfoxidation: The sulfur atom of the methylthio group on the phenyl ring is oxidized to form this compound sulfoxide, which can be further oxidized to this compound sulfone.[3] These sulfoxidated metabolites can also undergo desulfuration to yield their respective oxon analogs (this compound-oxon sulfoxide and this compound-oxon sulfone), which are also potent cholinesterase inhibitors.

The metabolic pathway of this compound is illustrated in the following diagram:

Cholinesterase Inhibition

The primary molecular target of this compound's active metabolites is acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Butyrylcholinesterase (BChE), found in plasma and various tissues, is also inhibited, though generally to a lesser extent.

Mechanism of Inhibition

The active oxon metabolites of this compound act as irreversible inhibitors of cholinesterases. The phosphorus atom of the metabolite is electrophilic and is attacked by a serine hydroxyl group in the active site of the enzyme. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing the signs and symptoms of organophosphate poisoning.

Quantitative Inhibition Data

The inhibitory potency of this compound and its metabolites is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of AChE and BChE.

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound and its Metabolites

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Human recombinant (hrAChE) | >1000 | [4] |

| This compound | Electric eel (eeAChE) | >1000 | [4] |

| This compound-oxon | Human recombinant (hrAChE) | 1.2 | [4] |

| This compound-oxon | Electric eel (eeAChE) | 0.9 | [4] |

| (R)-(+)-Fenthion-oxon sulfoxide | Human recombinant (hrAChE) | 6.9 | [3][4] |

| (R)-(+)-Fenthion-oxon sulfoxide | Electric eel (eeAChE) | 6.5 | [3][4] |

| (S)-(-)-Fenthion-oxon sulfoxide | Human recombinant (hrAChE) | 230 | [3][4] |

| (S)-(-)-Fenthion-oxon sulfoxide | Electric eel (eeAChE) | 111 | [3][4] |

| This compound sulfoxide (racemate) | Human recombinant (hrAChE) | No inhibition | [3][4] |

| This compound sulfoxide (racemate) | Electric eel (eeAChE) | No inhibition | [3][4] |

Table 2: Inhibition of Butyrylcholinesterase (BChE) by this compound and its Metabolites

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Oreochromis niloticus (kidney) | - (Significant inhibition observed) | [1] |

| This compound | Oreochromis niloticus (liver) | - (Significant inhibition observed) | [1] |

Note: Quantitative IC50 or Ki values for the inhibition of BChE by this compound and its specific metabolites are not widely available in the reviewed literature. However, studies indicate that BChE is also a target.

Disruption of Cholinergic Signaling

The inhibition of AChE by this compound's active metabolites leads to a significant disruption of normal cholinergic signaling. The resulting accumulation of acetylcholine in the synapse causes hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.

The following diagram illustrates the impact of this compound on a cholinergic synapse:

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound's mechanism of action.

In Vitro Metabolism of this compound in Rat Liver Microsomes

This protocol describes a typical procedure for studying the metabolism of this compound using rat liver microsomes.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

This compound (analytical standard)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add this compound (e.g., from a stock solution in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound can be varied depending on the experimental design (e.g., for kinetic studies).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant, which contains this compound and its metabolites, and analyze it using an appropriate analytical method such as HPLC-MS/MS or GC-MS.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity.

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test sample (e.g., tissue homogenate, plasma, or purified enzyme)

-

This compound metabolite of interest (for inhibition studies)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of the substrate (e.g., 10 mM ATCI) and DTNB (e.g., 10 mM) in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test sample to each well. For inhibition studies, also add the this compound metabolite at various concentrations. Include appropriate controls (e.g., blank with no enzyme, control with no inhibitor).

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of color change is proportional to the cholinesterase activity.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Sample Preparation for this compound and Metabolite Analysis (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.

Materials:

-

Homogenized sample (e.g., food, tissue)

-

Acetonitrile (with 1% acetic acid for the AOAC method)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate or sodium chloride)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

-

Centrifuge tubes (50 mL and 2 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh a known amount of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

-

Add a measured volume of acetonitrile (e.g., 10-15 mL).

-

Add the QuEChERS extraction salts.

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at a specified speed (e.g., 3000-5000 x g) for 5 minutes to separate the layers.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take an aliquot of the upper acetonitrile layer (e.g., 1-8 mL) and transfer it to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents. The choice of sorbents depends on the matrix (e.g., PSA for removing organic acids and sugars, C18 for fats, GCB for pigments).

-

Vortex the dSPE tube for 30-60 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

-

Final Extract:

-

The resulting supernatant is the cleaned-up extract. It can be directly analyzed by LC-MS/MS or GC-MS, or it can be further concentrated and reconstituted in a suitable solvent if necessary.

-

Experimental and Analytical Workflow

A typical workflow for investigating the mechanism of this compound as a cholinesterase inhibitor involves several integrated steps, from metabolic activation to the assessment of enzyme inhibition.

Conclusion

The toxicity of this compound is a direct consequence of its metabolic activation to potent oxon and sulfoxidated metabolites, which act as irreversible inhibitors of acetylcholinesterase and, to a lesser extent, butyrylcholinesterase. This inhibition leads to the accumulation of acetylcholine and the subsequent hyperstimulation of the cholinergic nervous system. Understanding the intricacies of its metabolic pathways, the kinetics of enzyme inhibition by its various metabolites, and the resulting disruption of cholinergic signaling is crucial for assessing its toxicological risk and for the development of potential antidotes and safer alternatives. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the complex mechanism of action of this compound and other organophosphate insecticides.

References

- 1. Tissue-specific in vivo inhibition of cholinesterases by the organophosphate this compound in Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue‐specific in vivo inhibition of cholinesterases by the organophosphate this compound in Oreochromis niloticus | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of this compound and this compound sulfoxide by liver preparations of sea bream, goldfish, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Fenthion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organothiophosphate insecticide, avicide, and acaricide belonging to the organophosphate class of chemicals.[1][2] It functions as a contact and stomach insecticide, effective against a wide range of sucking and biting pests, including fruit flies, mosquitoes, leaf hoppers, and animal parasites.[1][2][3] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][4] Due to its toxicity, particularly to avian species, its use is restricted in many regions.[1][3] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and the experimental protocols used to determine these characteristics.

Chemical Identification

The technical grade of this compound typically appears as a yellow-to-brown oily liquid with a characteristic weak garlic odor, whereas the pure compound is a colorless, almost odorless liquid.[1][2][3]

| Identifier | Value |

| IUPAC Name | O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate[1][5][6] |

| CAS Number | 55-38-9[1][2][3][7] |

| Molecular Formula | C₁₀H₁₅O₃PS₂[1][2][7][8][9] |

| Molecular Weight | 278.33 g/mol [1][2][8][10] |

| Synonyms & Trade Names | Baytex, Entex, Baycid, Lebaycid, Mercaptophos, Queletox, Tiguvon[1][3][11] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. These parameters are critical for understanding its environmental fate, transport, and toxicokinetics.

Physical Properties

| Property | Value | Conditions |

| Appearance | Colorless liquid (pure); Brown oily liquid (technical)[1][3][11] | Standard |

| Melting Point | 7.0 - 7.5 °C (44.6 - 45.5 °F)[1][2][3] | Standard |

| Boiling Point | 87 °C[1][2][10][11][12] | at 0.01 mmHg |

| Density | 1.250 g/cm³[1][2][13] | at 20 °C |

| Vapor Pressure | 3 x 10⁻⁵ to 4 x 10⁻⁵ mmHg[1][13] | at 20 °C |

| Octanol/Water Partition Coefficient (log P) | 4.091[3] | Standard |

Solubility

| Solvent | Solubility | Conditions |

| Water | 54 - 56 mg/L (ppm)[1] | at 20 °C |

| Organic Solvents | Soluble[1][2][3][4] | Methanol, Ethanol, Ether, Acetone, Chlorinated Hydrocarbons |

Chemical Stability and Degradation

This compound is relatively stable to light and acid but is moderately susceptible to hydrolysis under alkaline conditions.[2] Its persistence in the environment is influenced by several degradation pathways:

-

Hydrolysis: The hydrolytic half-life (DT₅₀) of this compound is highly dependent on pH, with reported values of 223 days at pH 4, and 151 days at both pH 7 and pH 9.[2]

-

Photodegradation: In the atmosphere, this compound reacts rapidly with hydroxyl radicals, with an estimated half-life of about 5 hours.[1] In soil and water, photodegradation is a significant pathway in the presence of sunlight.[1]

-

Biodegradation: Microbial activity in soil and water contributes to the degradation of this compound.[1][12] The half-life in aquatic environments can range from 2.9 to 21.1 days, while in soil it can range from four to six weeks.[1]

Mechanism of Action & Signaling Pathways

Acetylcholinesterase Inhibition

The primary toxicological mechanism of this compound is the inhibition of acetylcholinesterase (AChE).[1][10] This process occurs after metabolic activation of this compound to its oxygen analog, this compound-oxon, and other oxidized metabolites, which are more potent inhibitors.[9][11][14]

The inhibition pathway is as follows:

-

Metabolic Activation: this compound undergoes oxidative desulfuration (P=S to P=O) and oxidation of its methylthio group to sulfoxide (B87167) and sulfone derivatives.[9][15]

-

AChE Binding: The active metabolites, particularly the "oxon" forms, bind to the serine hydroxyl group in the active site of AChE.[4]

-

Enzyme Phosphorylation: This binding results in a stable, phosphorylated enzyme that is unable to perform its normal function.[2][4]

-

Acetylcholine (B1216132) Accumulation: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in cholinergic synapses.[1][4]

-

Cholinergic Crisis: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by symptoms such as tremors, convulsions, respiratory depression, and ultimately, death if untreated.[1][10]

Metabolic Bioactivation Pathway

This compound itself is a relatively weak AChE inhibitor. It requires bioactivation in the host organism, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. The key transformations are the conversion of the phosphorothioate (B77711) (P=S) to the phosphate (B84403) (P=O) and the oxidation of the side-chain sulfur to sulfoxide and sulfone. The resulting metabolites are significantly more potent inhibitors of AChE.[9][14][16]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of physicochemical properties and biological activity. The following sections outline methodologies commonly employed for key this compound-related experiments.

Determination of Octanol-Water Partition Coefficient (log P) - OECD 107

This protocol summarizes the Shake Flask Method, suitable for compounds with a log P value between -2 and 4.[17][18]

Objective: To determine the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium.

Methodology:

-

Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a separation period.

-

Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should not exceed 0.01 mol/L.[11]

-

Partitioning:

-

In a suitable vessel (e.g., a glass-stoppered centrifuge tube), combine a known volume of the water phase and the n-octanol phase. Recommended volume ratios are 1:1, 1:2, or 2:1.

-

Add a small, precise amount of the this compound stock solution.

-

Seal the vessel and shake vigorously at a constant temperature (e.g., 20-25°C) until equilibrium is reached. A minimum of 5 minutes is recommended, but longer times may be necessary.

-

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases. This step is critical to prevent the formation of emulsions which can lead to inaccurate results.[13][18]

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The final result is expressed as its base-10 logarithm (log P).

Determination of Water Solubility - OECD 105

This protocol outlines the Flask Method, generally suitable for substances with a water solubility greater than 10⁻² g/L.[3]

Objective: To determine the saturation mass concentration of this compound in water at a given temperature.

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Test Preparation:

-

Add an amount of this compound in excess of its expected solubility to a vessel containing a known volume of pure water (e.g., distilled or deionized).

-

The system is then agitated at a constant temperature (e.g., 20 ± 0.5 °C).[3]

-

-

Equilibration: Agitate the mixture for a sufficient time to reach equilibrium. It is recommended to approach equilibrium from both undersaturation and supersaturation to ensure a true equilibrium is reached. This may take 24 hours or longer.

-

Phase Separation: After equilibration, the mixture is left to stand at the test temperature to allow undissolved this compound to settle. Centrifugation may be required to separate the aqueous phase from any undissolved solid or liquid this compound.

-

Sampling and Analysis:

-

A sample of the clear, aqueous supernatant is carefully taken.

-

The concentration of this compound in the sample is determined by a suitable analytical method (e.g., HPLC, GC-MS).

-

-

Data Reporting: The water solubility is reported in units of mass per volume of solution (e.g., g/L or mg/L) at the specified temperature.

In-Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method based on the Ellman assay, commonly used to measure AChE activity and its inhibition.[19]

Objective: To determine the concentration of this compound (or its metabolites) required to inhibit 50% of AChE activity (IC₅₀).

Methodology:

-

Reagent Preparation:

-

Enzyme: Prepare a solution of purified AChE (e.g., from human recombinant sources or electric eel) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14][20]

-

Substrate: Prepare a solution of acetylthiocholine (B1193921) (ATCh).[20]

-

Chromogen: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[20]

-

Inhibitor: Prepare serial dilutions of the test compound (this compound or its active metabolites) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the AChE enzyme solution and the inhibitor solution at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.[21]

-

Initiate the reaction by adding the ATCh and DTNB mixture to all wells.[20]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. enfo.hu [enfo.hu]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Analysis of this compound and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. acri.gov.tw [acri.gov.tw]

- 14. Synthesis of this compound sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | C10H15O3PS2 | CID 3346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. DSpace [iris.who.int]

- 17. oecd.org [oecd.org]

- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fenthion: A Technical Guide for Researchers

This document provides an in-depth technical overview of the synthesis of Fenthion, an organothiophosphate insecticide, from its precursor 4-methylmercapto-m-cresol. The guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Pathway

This compound, with the IUPAC name O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate, is synthesized through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-methylmercapto-m-cresol. The second stage is the condensation of this intermediate with dimethyl phosphorochloridothioate to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 4-methylmercapto-m-cresol

The synthesis of 4-methylmercapto-m-cresol is achieved through the reaction of m-cresol with dimethyl disulfide, typically using a strong acid as a catalyst.[1]

Materials:

-

m-Cresol

-

Dimethyl disulfide

-

Sulfuric acid (95%)

-

Sodium carbonate solution (10%)

-

Water

Procedure:

-

Charge the reaction vessel with m-cresol and dimethyl disulfide.

-

Begin stirring the mixture and cool the reactor to 0°C.

-

Slowly add concentrated sulfuric acid dropwise over approximately 1 hour, ensuring the reaction temperature is maintained below 5°C.

-

After the addition is complete, maintain the reaction mixture at a temperature below 5°C for an additional 3 hours.

-

Allow the mixture to stand, leading to the separation of layers.

-

Separate the organic layer and neutralize it with a 10% sodium carbonate solution.

-

Wash the organic layer with water until the pH is between 7 and 8.

-

Perform distillation under reduced pressure to remove any unreacted m-cresol and dimethyl disulfide. The remaining material is the 4-methylmercapto-m-cresol product.[1]

Stage 2: Synthesis of this compound

The final step in the synthesis is the condensation of 4-methylmercapto-m-cresol with dimethyl phosphorochloridothioate.[2][3] This reaction is typically performed in the presence of an acid scavenger to neutralize the hydrochloric acid byproduct.[4]

Materials:

-

4-methylmercapto-m-cresol

-

Dimethyl phosphorochloridothioate

-

Anhydrous organic solvent (e.g., Toluene, Dichloromethane)

-

Acid scavenger (e.g., Triethylamine)

Procedure:

-

Dissolve 4-methylmercapto-m-cresol in an anhydrous organic solvent such as toluene within the reaction vessel.

-

Add the acid scavenger, for example, triethylamine, to the mixture.

-

Under controlled temperature conditions, add dimethyl phosphorochloridothioate to the solution.

-

Maintain the reaction under controlled temperatures with continuous stirring to ensure completion.

-

Upon completion, the reaction mixture can be washed and purified to isolate this compound.[4]

Data Presentation

The following tables summarize the key chemical properties and available reaction data for the synthesis of this compound and its precursor.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-methylmercapto-m-cresol | 3-Methyl-4-(methylthio)phenol | 3120-74-9 | C₈H₁₀OS | 154.23 | Colorless needle-like crystals[1] |

| This compound | O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate | 55-38-9 | C₁₀H₁₅O₃PS₂ | 278.33 | Colorless, nearly odorless liquid[2] |

Table 2: Reaction Conditions and Yields

| Reaction Stage | Reactants | Key Reagents/Solvents | Temperature | Time | Reported Yield |

| Precursor Synthesis | m-Cresol, Dimethyl disulfide | Sulfuric acid | < 5°C | ~4 hours | Not specified in reviewed literature |

| This compound Synthesis | 4-methylmercapto-m-cresol, Dimethyl phosphorochloridothioate | Toluene or Dichloromethane, Triethylamine | Controlled | Not specified | High yield and purity are achievable[4] |

Note: Specific quantitative yield data for these industrial processes are often proprietary and not widely available in public-domain literature. The conditions provided are based on established chemical principles for these reaction types.

Conclusion

The synthesis of this compound from 4-methylmercapto-m-cresol is a well-established chemical process. The successful and high-yield production of this compound relies on the careful control of reaction conditions, particularly temperature, and the effective neutralization of byproducts. The provided protocols and diagrams offer a foundational understanding for laboratory-scale synthesis and further process development.

References

An In-depth Technical Guide to the Major Degradation Products of Fenthion in the Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide, is subject to a variety of degradation processes in the environment, leading to the formation of several transformation products. Understanding the nature of these products and the pathways of their formation is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the major degradation products of this compound in soil, water, and the atmosphere, resulting from both biotic and abiotic processes. Quantitative data on degradation rates and product formation are summarized, and detailed experimental protocols for their analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex processes involved in this compound's environmental fate.

Introduction

This compound (O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate) has been used globally for the control of a wide range of insect pests. Upon its release into the environment, it undergoes transformation through various mechanisms, including hydrolysis, oxidation, and photodegradation[1]. These processes yield a suite of degradation products, some of which may exhibit greater persistence or toxicity than the parent compound[2]. A thorough understanding of these degradation pathways and the resulting products is therefore essential for environmental monitoring and regulatory purposes.

Major Degradation Pathways of this compound

The environmental degradation of this compound proceeds primarily through two interconnected pathways: oxidation and hydrolysis . These can be influenced by biotic factors (microbial metabolism) and abiotic factors (photolysis, temperature, pH).

Oxidative Degradation

Oxidation is a primary transformation route for this compound, affecting both the thioether and the thionophosphate moieties of the molecule. This leads to the formation of a series of more polar and often more toxic metabolites. The principal oxidative degradation products include:

-

This compound sulfoxide: Formed by the oxidation of the methylthio group.

-

This compound sulfone: Further oxidation of the sulfoxide yields the sulfone.

-

This compound oxon: Oxidation of the P=S bond to a P=O bond results in the formation of the oxygen analog, this compound oxon.

-

This compound oxon sulfoxide: A product of both thioether oxidation and P=S to P=O conversion.

-

This compound oxon sulfone: The most oxidized metabolite, resulting from the oxidation of both the thioether and thionophosphate groups.

These oxidative transformations can occur in soil, water, and on plant surfaces, often mediated by microbial activity and sunlight[3][4].

Hydrolytic Degradation

Hydrolysis of this compound and its oxidative metabolites involves the cleavage of the P-O-aryl linkage, leading to the formation of phenolic derivatives. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions[5]. Key hydrolytic degradation products include:

-

3-methyl-4-methylthiophenol (MMTP): The initial phenol product from the hydrolysis of this compound.

-

3-methyl-4-methylsulfinylphenol (MMSP): Formed from the hydrolysis of this compound sulfoxide or the oxidation of MMTP.

-

3-methyl-4-methylsulfonylphenol: The hydrolysis product of this compound sulfone.

-

Dimethyl phosphorothioate and Dimethyl phosphate: Resulting from the cleavage of the ester linkage[6].

The following diagram illustrates the major degradation pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CHEMICAL AND BIOLOGICAL BEHAVIOUR OF this compound RESIDUES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and biological behaviour of this compound residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis kinetics of this compound and its metabolites in buffered aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aqueous photodegradation of this compound by ultraviolet B irradiation: contribution of singlet oxygen in photodegradation and photochemical hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Metabolic Pathways of Fenthion in Insect Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide, has been widely utilized for the control of a broad spectrum of insect pests. Its efficacy and the development of resistance in target species are intrinsically linked to the metabolic pathways that activate and detoxify the compound within the insect. This technical guide provides an in-depth exploration of these pathways, focusing on the enzymatic systems responsible for the biotransformation of this compound. Key metabolic processes, including oxidation by cytochrome P450 monooxygenases and hydrolysis by esterases, are detailed. This document summarizes quantitative toxicological data, presents detailed experimental methodologies for studying this compound metabolism, and uses visualizations to illustrate the core biochemical transformations and workflows.

Introduction

This compound (O,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate) is a contact and stomach insecticide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1] However, the parent this compound molecule is a relatively weak AChE inhibitor. Its potent insecticidal activity relies on metabolic bioactivation within the insect to its oxygen analog, this compound oxon. Concurrently, insects possess detoxification enzyme systems that metabolize this compound and its activated products into less toxic, more readily excretable compounds. The balance between these activation and detoxification pathways determines the ultimate toxicity of this compound to a specific insect and is a primary mechanism of insecticide resistance.[2]

The metabolism of this compound in insects is primarily a two-phase process.

-

Phase I Metabolism: Involves oxidation and hydrolysis reactions that introduce or unmask functional groups, altering the molecule's biological activity.[3]

-

Phase II Metabolism: Consists of conjugation reactions where the modified compounds are coupled with endogenous molecules, such as glutathione, to increase water solubility and facilitate excretion.[3][4]

This guide will focus on the key enzymatic players in these phases: Cytochrome P450s (P450s), Carboxylesterases (CarE), and Glutathione S-transferases (GSTs).

Core Metabolic Pathways of this compound

The metabolism of this compound proceeds through several key reactions, primarily oxidation and hydrolysis. These pathways can lead to either bioactivation (increased toxicity) or detoxification.

Phase I Metabolism: Oxidation (Bioactivation and Detoxification)

Oxidation is the most critical pathway in this compound metabolism, mediated predominantly by the cytochrome P450 monooxygenase system.[5] These reactions occur at two primary sites on the this compound molecule: the phosphorothioate group (P=S) and the thioether group (-SCH₃) on the aromatic ring.

-

Oxidative Desulfuration (Bioactivation): The P=S group is oxidized to a P=O group, converting this compound to This compound oxon . This is a bioactivation step, as this compound oxon is a much more potent inhibitor of acetylcholinesterase.[6][7]

-

Thioether Oxidation (Bioactivation/Detoxification): The thioether group is oxidized first to This compound sulfoxide and then further to This compound sulfone .[8] These initial oxidations can also be considered bioactivation steps, as the resulting oxon sulfoxide and sulfone metabolites are highly toxic.[9]

These two oxidative processes can occur independently or sequentially, leading to a suite of five major oxidative metabolites.[10]

-

This compound Sulfoxide

-

This compound Sulfone

-

This compound Oxon

-

This compound Oxon Sulfoxide

-

This compound Oxon Sulfone

The overall oxidative pathway is illustrated in the diagram below.

References

- 1. researchtrends.net [researchtrends.net]

- 2. Confirmation of this compound metabolites in oranges by IT-MS and QqTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect glutathione transferases and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of pesticides and industrial chemicals in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]